Methyl 4-hydroxy-2-methylnicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-7(8(11)12-2)6(10)3-4-9-5/h3-4H,1-2H3,(H,9,10) |
InChI Key |
MBQYDRYYSFDXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)C(=O)OC |
Origin of Product |
United States |
Synthetic Strategies and Reaction Mechanisms
Established Synthetic Pathways for Substituted Methyl Nicotinates
Traditional methods for synthesizing the core structure of substituted methyl nicotinates have been well-documented and are foundational in organic chemistry.
The most direct method for the synthesis of methyl nicotinates is the esterification of the corresponding nicotinic acid. This can be achieved through several protocols.
The classical Fischer esterification involves reacting the nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions. researchgate.netchemicalbook.com This acid-catalyzed reaction is a reversible process that requires shifting the equilibrium towards the product, often by using an excess of the alcohol. chemicalbook.com While effective, this method can require long reaction times, sometimes up to 13 hours, and high temperatures. chemicalbook.comunishivaji.ac.in
| Reactant | Alcohol | Catalyst | Conditions | Yield | Reference |
| Nicotinic Acid | Methanol | Conc. H₂SO₄ | Reflux, 13 hours | 70% | unishivaji.ac.in |
| Nicotinic Acid | Methanol | Conc. H₂SO₄ | Reflux | 23.39% | researchgate.netchemicalbook.com |
This table presents data on the traditional acid-catalyzed esterification of nicotinic acid.
More contemporary methods utilize coupling agents to facilitate esterification under milder conditions. For instance, the synthesis of methyl 4-hydroxy-6-methylnicotinate, a structural analog, was achieved with high efficiency using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This approach avoids the harsh acidic conditions of Fischer esterification. rsc.org
| Reactant | Reagents | Solvent | Conditions | Yield | Reference |
| 4-hydroxy-6-methylnicotinic acid | EDCI, DMAP | DCM/MeOH | Reflux | 88% | rsc.org |
This table details a modern esterification approach using coupling agents.
An alternative to modifying a pre-existing pyridine (B92270) ring is to construct the ring itself through condensation and cyclization reactions. This approach offers a high degree of flexibility in introducing various substituents. A patented method describes the synthesis of 2-methyl nicotinate (B505614) derivatives through the condensation of a β-aminocrotonic acid ester with 1,1,3,3-tetramethoxypropane (B13500) (a malondialdehyde equivalent). google.com This reaction builds the pyridine ring in a convergent manner, leading to the desired substituted nicotinate with yields often exceeding 65%. google.com This strategy avoids the use of hazardous reagents like acrolein and is suitable for industrial-scale production. google.com
Claisen condensation represents another key strategy, often used to form a crucial C-C bond in the synthesis of nicotinic acid derivatives. stackexchange.com For example, the reaction between ethyl nicotinate and N-methylpyrrolidinone can be used to synthesize N-methyl-3-nicotinoyl-pyrrolidin-2-one, an important intermediate. researchgate.net
| Reactant 1 | Reactant 2 | Key Process | Product | Yield | Reference |
| β-aminocrotonic acid ester | 1,1,3,3-tetramethoxypropane | Condensation/Cyclization | 2-methyl nicotinate | >65% | google.com |
| Ethyl nicotinate | N-methylpyrrolidinone | Claisen Condensation | N-methyl-3-nicotinoyl-pyrrolidin-2-one | Not specified | researchgate.net |
This table summarizes condensation and cyclization strategies for building the nicotinate core.
For hydroxylated nicotinate systems, regioselective alkylation is a critical transformation. The presence of multiple nucleophilic centers (such as the hydroxyl oxygen and the pyridine nitrogen) can lead to a mixture of products. The control of this selectivity is paramount. Research on the alkylation of analogous heterocyclic systems, such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, provides significant insight. In this system, the choice of base and solvent polarity dictates the site of methylation. nih.gov The use of a strong base like sodium hydride (NaH) generates an anion, and subsequent reaction with methyl iodide in a polar solvent leads to a mixture of O- and N-methylated products, with O-methylation being the predominant pathway. nih.gov This demonstrates that reaction conditions can be tuned to favor alkylation at a specific site.
| Substrate | Base | Solvent | Outcome | Reference |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Triethylamine | DMF | Exclusive S-methylation | nih.gov |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate Anion | K₂CO₃ / NaH | DMF (polar) | Mixture of O- and N-methylation (O-methylation predominates) | nih.gov |
This table illustrates the impact of reaction conditions on the regioselectivity of alkylation in a related hydroxylated heterocyclic system.
Novel Synthetic Approaches and Derivatization
Modern synthetic chemistry emphasizes efficiency, sustainability, and the development of novel molecular structures. This has led to the exploration of one-pot syntheses and new functional group transformations.
| Reaction Type | Key Features | Advantages | Reference |
| One-Pot Three-Component Synthesis | Sequential base- and acid-mediated condensation | Mild conditions, good functional group tolerance, high efficiency, reduced waste | nih.govekb.eg |
This table highlights the features and benefits of one-pot synthetic strategies.
The functional groups on the methyl nicotinate scaffold can be chemically transformed to produce a diverse range of derivatives. The ester group is a particularly versatile handle for such modifications.
One common transformation is the reduction of the methyl ester to a primary alcohol. For example, methyl nicotinate can be reduced to 3-pyridyl methanol in high yields using a sodium borohydride-methanol system. This method provides a simple and inexpensive route to the corresponding alcohol.
Another significant transformation is the conversion of the ester into an amide, a process known as ammonolysis. This can be achieved efficiently using enzymatic catalysis. The use of an immobilized enzyme, Novozym® 435, in a continuous-flow microreactor allows for the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate and various amines with high yields (81.6–88.5%) and significantly shorter reaction times compared to batch processes. nih.gov This green chemistry approach offers an environmentally friendly alternative to traditional chemical methods. nih.gov
| Starting Functional Group | Reagent/Catalyst | Resulting Functional Group | Key Advantage | Reference |
| Methyl Ester | NaBH₄-MeOH system | Primary Alcohol | Inexpensive, simple, safe | |
| Methyl Ester | Novozym® 435 / Amine | Amide | Green, efficient, high yield | nih.gov |
This table details key functional group transformations starting from the methyl ester of a nicotinate.
Design and Synthesis of Advanced Nicotinate Analogues
The development of advanced nicotinate analogues often involves multi-step synthetic sequences to introduce diverse functionalities and structural complexity. A common strategy for constructing the core pyridine ring is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgresearchgate.netyoutube.comchemtube3d.comorganic-chemistry.org This method is highly versatile for creating substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.orgresearchgate.netorganic-chemistry.org
For the synthesis of polysubstituted pyridines with specific regiochemistry, alternative strategies are often employed. One such approach involves the metal-free [3+3] annulation between β-enaminonitriles and β,β-dichloromethyl peroxides, which proceeds under mild conditions with a broad substrate scope. mdpi.com Another method is the reaction of N-propargylic β-enaminones, which can be selectively cyclized to form either pyrroles or pyridines by choosing the appropriate catalyst. acs.org The synthesis of functionalized 2-methylnicotinates can also be achieved through a multi-step process starting from 1,1,3,3-tetraalkoxypropane, which is first reacted with an acid and then condensed with a β-aminocrotonic acid ester. google.com
The synthesis of asymmetric pyridinophane derivatives showcases advanced design, where selective protection and functionalization of a macrocyclic ligand framework allow for the introduction of different substituents, thereby enabling detailed studies of the ligand's steric and electronic effects on a metal center. nih.gov Furthermore, the development of chiral pyridine-derived ligands has been instrumental in the advancement of asymmetric catalysis, leading to highly enantioselective transformations. acs.org
The following table provides a summary of reaction conditions for the synthesis of various substituted pyridine derivatives, which can be adapted for the creation of advanced nicotinate analogues.
| Starting Materials | Reagents and Conditions | Product Type | Yield (%) |
| β-enaminonitriles and β,β-dichloromethyl peroxides | KOH, DMSO, room temperature, 5 h | Polysubstituted pyridines | 78% |
| 1,1,3,3-tetramethoxypropane and β-aminocrotonic acid methyl ester | 1. HCl, 40°C, 3 h; 2. Methanol, 60°C, 5 h | 2-methyl nicotinate | 70.1% |
| N-propargylic β-enaminones | CuBr, DMSO | Polysubstituted pyridines | - |
| Aldehyde, β-ketoester (2 equiv.), ammonia | Condensation, followed by oxidation | Hantzsch pyridines | - |
Mechanistic Elucidation of Synthetic Reactions
Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing reaction conditions and controlling product outcomes. This section explores key mechanistic aspects relevant to the synthesis of methyl 4-hydroxy-2-methylnicotinate and its analogues.
Investigation of Reaction Intermediates
The Hantzsch synthesis of dihydropyridines is proposed to proceed through several key intermediates. wikipedia.orgyoutube.comchemtube3d.com The reaction pathway is thought to involve the initial formation of a chalcone (B49325) and an enamine. wikipedia.org These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine (B1217469) ring. mdpi.com The identification of these intermediates has been supported by NMR and mass spectrometry studies. wikipedia.org
In the synthesis of polysubstituted pyridines from N-propargylic β-enaminones, the reaction pathway is highly dependent on the catalyst used. In the presence of a base, the reaction proceeds through a cyclization to form pyrroles, while a copper catalyst directs the reaction towards pyridine formation. acs.org The trapping of in-situ generated intermediates, such as 1,4-oxazepines, has been demonstrated in related systems, providing insight into the reaction cascade. organic-chemistry.org Furthermore, the identification of 2,5-dihydropyridine (B1254413) intermediates in the reactions of 2-alkyl-1-lithio-1,2-dihydropyridines with alkyl halides has been accomplished, elucidating the reaction pathway. acs.org Radical intermediates have also been proposed in certain pyridine-pyridine cross-coupling reactions, and their existence has been investigated through trapping experiments. researchgate.net
Stereochemical and Regiochemical Control in Synthesis
Achieving stereochemical and regiochemical control is a central challenge in the synthesis of complex molecules. In the context of nicotinate analogues, the development of catalytic asymmetric methods for the synthesis of chiral pyridine derivatives is an active area of research. chim.it The use of chiral auxiliaries on the nicotinic amide can induce stereoselectivity in the nucleophilic addition to the corresponding pyridinium (B92312) salt, leading to the formation of chiral dihydropyridines. novapublishers.com
Catalyst-controlled regioselective addition of nucleophiles to activated pyridinium salts offers a powerful strategy for directing incoming groups to specific positions on the pyridine ring. nih.gov For instance, the choice of a rhodium catalyst can determine whether a nucleophile adds to the C2, C4, or C6 position of a nicotinate-derived pyridinium salt. nih.gov This approach avoids the need for pre-installed blocking groups and allows for the synthesis of various constitutional isomers from a common precursor. nih.gov The regioselectivity of hydride addition to pyridinium rings can also be influenced by the metal counterion in metal hydride reagents. nih.gov
The following table summarizes the regiochemical outcomes of nucleophilic addition to activated N-alkyl nicotinate salts under different catalytic conditions.
| Catalyst System | Nucleophile | Major Product |
| Rh catalyst with specific ligand A | Arylboronic acid | 1,2-dihydropyridine |
| Rh catalyst with specific ligand B | Arylboronic acid | 1,4-dihydropyridine |
| Rh catalyst with specific ligand C | Arylboronic acid | 1,6-dihydropyridine |
Nucleophilic Addition and Silyl (B83357) Migration Studies
Nucleophilic addition to activated pyridinium salts is a fundamental reaction for the synthesis of dihydropyridine derivatives. nih.govmdpi.comnih.govresearchgate.net The pyridine ring, when activated by N-alkylation or the presence of an electron-withdrawing group, becomes susceptible to attack by a wide range of nucleophiles, including organometallics, enolates, and heteroaromatics. nih.govmdpi.com The addition typically occurs at the C2, C4, or C6 positions, leading to the corresponding dihydropyridines. nih.gov
The Brook rearrangement, which involves the intramolecular migration of a silyl group from carbon to oxygen, is a powerful tool in organic synthesis. ic.ac.ukwikipedia.orgslideshare.netslideshare.net This rearrangement is typically base-catalyzed and proceeds through a pentacoordinate silicon intermediate. wikipedia.orgslideshare.netalfa-chemistry.com In the context of hydroxynicotinate synthesis, a silyl group could be used as a protecting group for the hydroxyl functionality. A retro-Brook rearrangement, the migration of a silyl group from oxygen to carbon, could potentially be employed to introduce a silyl group at a specific carbon atom. ic.ac.uk Recently, the Brook rearrangement has been utilized as a trigger for the dearomatization of N-heterocycles, including pyridines and quinolines, providing a novel strategy for the synthesis of non-aromatic nitrogen-containing rings. huji.ac.il This approach involves lithiation, nucleophilic addition of an acyl silane, the Brook rearrangement, and subsequent dearomatization. huji.ac.il
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to predicting the molecular properties of Methyl 4-hydroxy-2-methylnicotinate. Various methodologies are employed to achieve accurate theoretical descriptions of its behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a principal tool for studying the structural and electronic properties of molecules like this compound. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems.
Theoretical studies on similar molecules, such as 4-methyl-2′-hydroxy-4′-alkyloxyazobenzenes, have utilized DFT to investigate intramolecular hydrogen bonding, which is also a key feature in this compound. researchgate.net These investigations provide a framework for understanding how such interactions influence the compound's condensed-phase behavior and spectroscopic signatures. researchgate.net
Hartree-Fock (HF) Approaches
The Hartree-Fock (HF) method, an ab initio approach, serves as a foundational method in quantum chemistry. While often less accurate than DFT for many applications due to its neglect of electron correlation, HF is still valuable for providing a qualitative understanding of electronic structure and is a starting point for more advanced calculations.
In comparative studies of related molecules, such as 2-hydroxy 2-methyl propiophenone, HF calculations have been performed alongside DFT to provide a baseline for evaluating the effects of electron correlation. researchgate.net For 4-amino-2-methylquinoline, HF methods, in conjunction with various basis sets, have been used to calculate optimized geometries and vibrational frequencies, showing good agreement with experimental findings. nih.gov These applications highlight the utility of HF in providing fundamental insights, even if more sophisticated methods are required for quantitative accuracy.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To investigate the electronic transitions and excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT allows for the calculation of electronic absorption spectra, providing information on excitation energies and oscillator strengths. researchgate.net
For analogous compounds, TD-DFT has been successfully used to simulate UV-Vis electronic spectra. nih.gov These calculations help in understanding the nature of electronic transitions, for example, by identifying them as π → π* or n → π* transitions, which are crucial for predicting the photophysical properties of the molecule. The choice of solvent can also be incorporated into TD-DFT calculations to model the effect of the chemical environment on the electronic spectra. researchgate.net
Electronic Structure and Reactivity Analysis
The electronic structure of a molecule dictates its reactivity. For this compound, computational methods provide detailed insights into its frontier molecular orbitals and electron delocalization.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.
The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO indicates the molecule's ability to accept electrons, defining its electrophilic character. youtube.com Analysis of the spatial distribution of these orbitals can identify the likely sites for electrophilic and nucleophilic attack. nih.gov In related systems, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions among orbitals. wikipedia.org It provides a detailed picture of charge transfer and conjugative interactions by transforming the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs and bonds. q-chem.com
Table 2: Natural Bond Orbital (NBO) Analysis Parameters
| Parameter | Description | Significance |
|---|---|---|
| Donor NBO | A filled Natural Bond Orbital (e.g., a bonding orbital or a lone pair). | Represents the source of electron density for delocalization. |
| Acceptor NBO | An empty Natural Bond Orbital (e.g., an antibonding orbital). | Represents the destination of delocalized electron density. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential, typically colored red and yellow, are susceptible to electrophilic attack, while regions of positive potential, shown in blue, are prone to nucleophilic attack. The potential increases in the order of red < yellow < green < blue. researchgate.net
In the case of this compound, the MEP map reveals distinct regions of positive and negative electrostatic potential. The negative regions are primarily localized around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these as likely sites for electrophilic attack. Conversely, the positive regions are concentrated around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the methyl group hydrogens, suggesting these as potential sites for nucleophilic attack. researchgate.net
The table below summarizes the key features of the MEP map for this compound, highlighting the regions of positive and negative potential and their implications for reactivity.
Table 1: Molecular Electrostatic Potential (MEP) Analysis of this compound
| Region | Color on MEP Map | Electrostatic Potential | Predicted Reactivity |
| Oxygen of Hydroxyl Group | Red/Yellow | Negative | Electrophilic Attack |
| Oxygen of Carbonyl Group | Red/Yellow | Negative | Electrophilic Attack |
| Hydrogen of Hydroxyl Group | Blue | Positive | Nucleophilic Attack |
| Methyl Group Hydrogens | Blue | Positive | Nucleophilic Attack |
Fukui Function Analysis for Reactive Site Prediction
Fukui function analysis is a quantum chemical method used to describe the frontier orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—and to predict the most reactive sites in a molecule. The Fukui function indicates the change in electron density at a given point in the molecule when an electron is added or removed.
Molecular Topology and Intermolecular Interactions
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonds and lone pairs. wikipedia.org It is a measure of the probability of finding an electron near a reference electron. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons. jussieu.fr The graphical representation of ELF often shows a clear separation between core and valence electrons. wikipedia.org
The Localized Orbital Locator (LOL) is another function that, similar to ELF, helps in identifying regions where orbitals are localized. jussieu.fr Both ELF and LOL are valuable for understanding the electronic structure and bonding in molecules. jussieu.frresearchgate.net
For this compound, an ELF analysis would be expected to show high localization in the regions of the C-C, C-H, C-O, and N-H covalent bonds, as well as around the oxygen and nitrogen atoms corresponding to their lone pairs of electrons. The core electrons of the carbon, nitrogen, and oxygen atoms would also appear as regions of high localization. nih.gov
Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize noncovalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. chemtools.orgnih.gov The RDG is a function of the electron density and its first derivative. chemtools.org By plotting the RDG against the electron density, regions of noncovalent interactions can be identified as spikes in the low-density, low-gradient region. chemtools.org
These interactions are then visualized in 3D space and color-coded to differentiate their nature. nih.gov Typically, blue indicates strong attractive interactions like hydrogen bonds, green represents weak van der Waals interactions, and red signifies repulsive steric clashes. nih.govresearchgate.net
An RDG/NCI analysis of this compound would likely reveal several key noncovalent interactions. Hydrogen bonding would be expected between the hydroxyl group of one molecule and the nitrogen atom or carbonyl oxygen of a neighboring molecule. Van der Waals interactions would be present between the aromatic rings and the methyl groups of adjacent molecules. The visualization would provide insight into the spatial arrangement and strength of these interactions, which are crucial for understanding the crystal packing and solid-state properties of the compound. researchgate.net
The table below outlines the expected noncovalent interactions for this compound that could be identified through RDG/NCI analysis.
Table 2: Predicted Noncovalent Interactions in this compound via RDG/NCI Analysis
| Type of Interaction | Atoms Involved | Expected Color in NCI Plot |
| Hydrogen Bonding | O-H --- N or O-H --- O=C | Blue |
| Van der Waals | Aromatic Ring --- Aromatic Ring | Green |
| Van der Waals | Methyl Group --- Methyl Group | Green |
| Steric Repulsion | Close contacts between atoms | Red |
Solvent Effects on Electronic and Spectroscopic Parameters
Implicit Solvation Models (e.g., IEFPCM, C-PCM)
Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) and the Conductor-like Polarizable Continuum Model (C-PCM), are computational methods used to study the effects of a solvent on the properties of a molecule without explicitly representing the solvent molecules. These models treat the solvent as a continuous medium with a specific dielectric constant.
The application of IEFPCM or C-PCM to this compound would allow for the calculation of its electronic and spectroscopic properties in different solvent environments. For instance, these models can predict how the absorption and emission spectra (UV-Vis and fluorescence) of the molecule would shift in solvents of varying polarity. Generally, polar solvents can stabilize the ground and excited states of a molecule to different extents, leading to shifts in the transition energies.
Furthermore, these models can be used to investigate the influence of the solvent on the molecular geometry, dipole moment, and the relative energies of different conformers. For a molecule like this compound, which possesses both hydrogen bond donor and acceptor groups, the interactions with polar protic or aprotic solvents would significantly impact its properties.
While specific data from IEFPCM or C-PCM calculations for this compound were not found in the provided search results, the use of these models is a standard approach in computational chemistry to gain a deeper understanding of solute-solvent interactions and their consequences on molecular behavior.
Evaluation of Electron Distribution in Solvents
The electronic structure of this compound is significantly influenced by the surrounding solvent environment, a phenomenon that can be elucidated through computational methods such as Density Functional Theory (DFT). The tautomeric equilibrium between the hydroxy and pyridone forms is a key aspect of its chemistry, with the predominant form being sensitive to solvent polarity.
In non-polar solvents, the 4-hydroxypyridine (B47283) tautomer is generally more stable. However, in polar protic and aprotic solvents, the equilibrium tends to shift towards the 4-pyridone tautomer. This shift is driven by the greater ability of polar solvents to stabilize the more polar pyridone form through intermolecular interactions, such as hydrogen bonding.
The distribution of electron density within the molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis. For related hydroxy-nicotinic acid derivatives, these calculations reveal the partial charges on various atoms, which in turn dictate the molecule's reactivity and intermolecular interactions. For instance, in the 4-pyridone tautomer, a significant negative charge accumulates on the oxygen atom of the carbonyl group, while the nitrogen atom becomes more positive, facilitating strong interactions with polar solvent molecules.
The effect of solvent on the electronic properties can also be observed through solvatochromism, where the absorption and fluorescence spectra of the compound shift in response to the solvent's polarity. bookpi.org Studies on similar hydroxyquinoline derivatives have shown a red shift in the fluorescence spectrum with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. bookpi.org This suggests that the excited state is more polar and is better stabilized by polar solvents.
Table 1: Illustrative Data on Tautomer Stability and Dipole Moments in Different Solvents (Based on related 4-hydroxypyridine derivatives)
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Gas Phase | 1 | 4-Hydroxypyridine | 0 | ~2.5 |
| Dioxane | 2.2 | 4-Hydroxypyridine | -1.2 | ~3.8 |
| Chloroform | 4.8 | 4-Pyridone | -2.5 | ~5.2 |
| Ethanol | 24.6 | 4-Pyridone | -4.8 | ~6.7 |
| Water | 78.4 | 4-Pyridone | -6.5 | ~8.1 |
Note: This table is illustrative and based on trends observed for analogous compounds. The values are not experimental data for this compound.
Molecular Dynamics Simulations and Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape and dynamic behavior of molecules like this compound in solution. nih.govnih.gov These simulations model the interactions between the solute and solvent molecules over time, providing insights into the preferred conformations and the transitions between them.
The conformational flexibility of this compound primarily arises from the rotation around the C3-C7 and C7-O1 single bonds, which define the orientation of the methyl ester group relative to the pyridine (B92270) ring. The presence of the methyl group at the 2-position and the hydroxyl group at the 4-position can introduce steric hindrance and specific intramolecular interactions that influence the conformational preferences.
In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, DMSO), and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved iteratively to track the trajectory of each atom over time. By analyzing these trajectories, one can determine the most stable conformations, the energy barriers between them, and the influence of the solvent on the conformational equilibrium.
For instance, in a polar solvent like water, the solvent molecules can form hydrogen bonds with the hydroxyl group and the carbonyl oxygen of the ester group. These interactions can stabilize certain conformations over others. The planarity of the pyridine ring is generally maintained, but the orientation of the ester group can vary significantly.
While specific MD simulation data for this compound is not available in the reviewed literature, studies on structurally related nicotinic acid derivatives and other substituted pyridines provide a framework for understanding its likely conformational behavior. The analysis of dihedral angles and the calculation of the potential of mean force (PMF) along key rotational coordinates would be crucial for a detailed conformational analysis.
Table 2: Potential Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description | Expected Behavior |
| τ1 | C2 - C3 - C7 - O1 | Rotation of the ester group | Multiple low-energy conformations are likely, influenced by steric and electronic effects. |
| τ2 | C3 - C7 - O1 - C8 | Orientation of the methyl group of the ester | Generally prefers a planar or near-planar arrangement with the carbonyl group. |
| τ3 | N1 - C2 - C(CH3) - H | Rotation of the methyl group at C2 | Relatively free rotation, with low energy barriers. |
| τ4 | C3 - C4 - O - H | Orientation of the hydroxyl proton | Influenced by intramolecular hydrogen bonding and solvent interactions. |
Note: This table outlines the key dihedral angles that would be analyzed in a conformational study of this compound.
Applications in Organic Synthesis and Advanced Materials
Methyl 4-hydroxy-2-methylnicotinate as a Synthetic Intermediate
The strategic placement of reactive sites on the pyridine (B92270) ring of this compound makes it a valuable building block for synthetic chemists. The interplay between the hydroxyl, methyl, and ester functionalities allows for a range of chemical transformations, paving the way for the creation of intricate molecular structures.
Role in Constructing Complex Molecular Architectures
The structure of this compound is analogous to other substituted heterocyclic compounds, such as 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, which have been successfully used to synthesize a variety of complex heterocyclic systems. nih.gov The hydroxyl group can undergo O-alkylation or O-acylation, while the ester can be hydrolyzed, reduced, or converted to an amide. The pyridine nitrogen itself can be quaternized, and the aromatic ring can participate in various coupling reactions. This multi-faceted reactivity allows for the sequential or one-pot synthesis of more elaborate molecules. For instance, the hydroxyl group can be converted to a better leaving group, such as a triflate, to enable cross-coupling reactions for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Precursor for Bioactive Compound Synthesis
Nicotinic acid (Vitamin B3) and its derivatives are well-established as having a wide range of biological activities. uobaghdad.edu.iq For example, 4-hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (B52137) has been identified as a potentiator of sympathomimetic amines. nih.gov Given this precedent, this compound serves as an excellent starting point for the synthesis of novel bioactive compounds. The ester group can be readily converted to a variety of amides or other carboxylic acid derivatives, which is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The core pyridine structure is a common motif in many pharmaceuticals, and the specific substitution pattern of this molecule offers a unique scaffold for the development of new therapeutic agents.
Integration into Combinatorial Library Design
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of related compounds for biological screening. youtube.com The design of these libraries often relies on a central scaffold that can be functionalized at multiple points. This compound is an ideal candidate for such a scaffold.
The distinct reactivity of its functional groups allows for the systematic and parallel synthesis of a diverse library of compounds. For example, a library could be generated by reacting a set of different alkyl halides with the hydroxyl group, followed by amidation of the ester group with a variety of amines. This two-step process, applied to a collection of different starting materials, can quickly generate a large and structurally diverse library of molecules for high-throughput screening.
Table 1: Potential Diversity Points for Combinatorial Library Synthesis from this compound
| Reactive Site | Potential Reactions | Example Reagent Classes |
| 4-hydroxyl group | Alkylation, Acylation, Etherification | Alkyl halides, Acid chlorides, Chloroformates |
| 3-methyl ester | Amidation, Reduction, Hydrolysis | Primary & Secondary amines, Reducing agents, Acids/Bases |
| Pyridine Ring | Cross-coupling, N-oxidation | Boronic acids, Organometallics, Oxidizing agents |
Potential in Functional Materials Development
The unique electronic properties of the pyridine ring, particularly when substituted with electron-donating and electron-withdrawing groups, make it a promising component for the development of advanced functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
